2,5-Piperazinedione, 1,4-bis(hydroxymethyl)-

Description

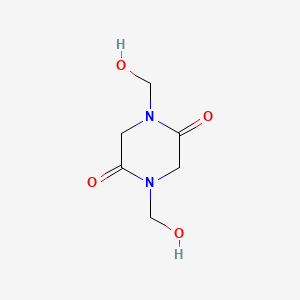

2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- (CAS: see Note), also known as glycine anhydride dimethylol, is a cyclic dipeptide derivative characterized by hydroxymethyl (-CH2OH) groups at the 1 and 4 positions of the piperazinedione core. Its molecular formula is inferred as C6H8N2O4, derived from the piperazinedione backbone (C4H4N2O2) with two hydroxymethyl substituents. This compound exhibits significant biocidal and preservative properties, effectively inhibiting microbial growth in industrial and consumer products. Its polar hydroxymethyl groups enhance hydrophilicity, facilitating applications in aqueous systems, such as coatings, adhesives, and preservatives.

Properties

IUPAC Name |

1,4-bis(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-3-7-1-5(11)8(4-10)2-6(7)12/h9-10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJCHWPBSSONRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CC(=O)N1CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224329 | |

| Record name | 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-56-4 | |

| Record name | 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67518 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC67471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- typically involves the reaction of piperazine with formaldehyde under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product through a series of steps involving condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazinedione derivatives.

Scientific Research Applications

2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Substituent Position and Bioactivity

- 1,4 vs. 3,6 Substitution : The target compound’s 1,4-hydroxymethyl groups optimize it for biocidal activity in hydrophilic environments, whereas 3,6-substituted analogs (e.g., 3,6-bis(2-methylpropyl)) exhibit stronger lipophilicity, enhancing membrane penetration in antimicrobial action.

- Anticancer vs. Antimicrobial : Chlorinated piperidyl substituents (e.g., 3,6-bis(5-chloro-2-piperidyl)) confer anticancer properties by alkylating DNA in leukemia cells, contrasting with the target compound’s preservative mechanism via microbial membrane disruption.

Stereochemical Influence

- The cis-3,6-bis(hydroxymethyl) derivative (CAS 23409-30-5) enables stereospecific synthesis of peptides and amino acids due to its rigid backbone, whereas the target compound’s 1,4 substitution lacks stereochemical constraints, favoring broad-spectrum applications.

Industrial vs. Pharmaceutical Use

- The target compound and 3,6-bis(2-methylpropyl) analog are utilized in industrial biocides, while phenyl- or piperidyl-substituted derivatives (e.g., 1,4-bis(3-methylphenyl)) are tailored for drug discovery.

Biological Activity

2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- (CAS No. 7383-56-4) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The molecular structure of 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- features two hydroxymethyl groups attached to a piperazine ring. This unique arrangement contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 7383-56-4 |

| Solubility | Soluble in water |

Biological Activity

Research indicates that 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For instance, it exhibited significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.01 µg/mL .

- Anticancer Properties : The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in several cancer cell lines. In vitro studies reported a reduction in viability of HeLa cells at concentrations as low as 0.013 mg/L .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially through modulation of neurotransmitter systems .

The biological activity of 2,5-Piperazinedione, 1,4-bis(hydroxymethyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, thereby affecting metabolic pathways.

- Receptor Interaction : It can bind to various receptors involved in signaling pathways, influencing cellular responses and promoting apoptosis in cancer cells.

- Oxidative Stress Modulation : The presence of hydroxymethyl groups may enhance its ability to scavenge free radicals, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of piperazine compounds including 2,5-Piperazinedione derivatives against pathogenic bacteria. The results indicated that modifications to the hydroxymethyl groups significantly enhanced their antibacterial activity.

Case Study 2: Anticancer Activity

In a controlled experiment involving human cervical carcinoma HeLa cells, treatment with 2,5-Piperazinedione resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through activation of caspase pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-bis(hydroxymethyl)-2,5-piperazinedione, and how can purity be validated?

Methodological Answer: Synthesis typically involves condensation reactions between glycine derivatives and formaldehyde under controlled pH (neutral to slightly acidic conditions). A patented method (US5593681A) uses glycine anhydride dimethylol as a precursor, with purification via recrystallization from aqueous ethanol . Purity validation requires a combination of:

Q. How can researchers assess the antimicrobial efficacy of this compound in experimental models?

Methodological Answer: Design a dose-response study using standardized microbial strains (e.g., E. coli, S. aureus, C. albicans):

- Prepare serial dilutions (0.1–10 mM) in nutrient broth.

- Incubate at 37°C for 24 hours; measure OD₆₀₀ to quantify growth inhibition.

- Include positive controls (e.g., ampicillin) and negative controls (solvent-only).

- Validate results with zone-of-inhibition assays on agar plates .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the bioactivity of 2,5-piperazinedione derivatives?

Methodological Answer: Compare the target compound with analogs (e.g., 3,6-dimethyl or aryl-substituted derivatives):

- Use molecular docking to predict interactions with microbial enzymes (e.g., peptidoglycan transpeptidase).

- Synthesize derivatives via Mitsunobu reactions or alkylation (e.g., benzyl bromide for aryl groups).

- Test bioactivity in parallel with parent compound; correlate logP values (from HPLC retention times) with antimicrobial potency .

- Contradiction Note: Hydrophobic substituents may enhance membrane penetration but reduce aqueous solubility, requiring optimization .

Q. What experimental strategies resolve contradictions in stability data for hydroxymethyl-substituted piperazinediones under varying pH/temperature?

Methodological Answer:

- Conduct accelerated stability studies :

- Expose the compound to pH 3–10 buffers at 40–60°C for 1–4 weeks.

- Monitor degradation via LC-MS (look for hydrolysis products like glycine derivatives).

- Use NMR (¹H/¹³C) to track structural changes (e.g., hydroxymethyl group oxidation to carbonyl).

- Compare with structurally similar compounds (e.g., 2,5-bis(hydroxymethyl)furan derivatives) to identify stability trends .

Q. How can computational modeling guide the design of 2,5-piperazinedione-based polymers for biomedical applications?

Methodological Answer:

- Use DFT calculations (e.g., Gaussian 16) to predict reactivity of hydroxymethyl groups in polymerization (e.g., with diisocyanates or dicarboxylic acids).

- Simulate degradation kinetics under physiological conditions (PBS, 37°C) using molecular dynamics.

- Validate with GPC for molecular weight distribution and DSC for thermal stability .

Methodological Notes

- Data Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for IR and mass spectra .

- Contradiction Management: Replicate conflicting studies (e.g., antimicrobial assays) under identical conditions to isolate variables (e.g., microbial strain variability) .

- Advanced Characterization: Utilize X-ray crystallography (as in related piperazinedione structures) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.